molecular formula C16H19NO4S B7456492 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide

5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B7456492
M. Wt: 321.4 g/mol
InChI Key: DUGXKDLCNBCLMA-UHFFFAOYSA-N
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Description

5-Methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as methoxy, sulfonamide, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of the benzene ring, followed by reduction to introduce the methoxy groups at the appropriate positions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form methoxybenzoic acids.

  • Reduction: The sulfonamide group can be reduced to form amines.

  • Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.

Major Products Formed:

  • Oxidation: Methoxybenzoic acids

  • Reduction: Amines

  • Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, and amine-substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound may have potential biological activity, and its derivatives could be explored for their pharmacological properties. Research into its interactions with biological targets could lead to the development of new drugs.

Medicine: Potential medical applications include the use of this compound or its derivatives in drug design and development. Its sulfonamide group, in particular, is known for its antibacterial properties, making it a candidate for further research in antimicrobial agents.

Industry: In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the manufacturing of specialized chemicals.

Mechanism of Action

The mechanism by which 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in the case of antibacterial activity, the sulfonamide group may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.

Molecular Targets and Pathways:

  • Antibacterial Activity: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

  • Other Potential Targets: Depending on the derivative and application, other molecular targets could include enzymes, receptors, or signaling pathways relevant to the compound's biological activity.

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonamide: Similar structure but lacks the additional methyl groups.

  • 2,4-Dimethoxybenzenesulfonamide: Similar structure but lacks the methoxy group on the nitrogen atom.

  • N-(4-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

Uniqueness: 5-Methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is unique due to its combination of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups provides versatility in its applications and potential for further research and development.

Properties

IUPAC Name

5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-9-12(2)16(10-15(11)21-4)22(18,19)17-13-5-7-14(20-3)8-6-13/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGXKDLCNBCLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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